![molecular formula C14H19ClOSi B14886847 [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a trimethylsilyl group attached to a propargylic ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-chlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 4-chlorophenyl ketones or aldehydes.
Reduction: Formation of 4-chlorophenyl alkenes or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions and other transformations.
Biology and Medicine: Research has explored its potential as a precursor for bioactive molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the reactive alkyne and trimethylsilyl groups
Comparación Con Compuestos Similares
[3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester]: This compound also features a 4-chlorophenyl group and is used in similar synthetic applications.
[3-(4-Chloro-phenyl)-3-chloroacrolein]: Another related compound with a 4-chlorophenyl group, used in the synthesis of pesticides and other chemicals.
Uniqueness: The unique combination of the alkyne and trimethylsilyl groups in [3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane provides distinct reactivity and versatility, making it valuable for specific synthetic applications that require these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H19ClOSi |
|---|---|
Peso molecular |
266.84 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H19ClOSi/c1-14(2,16-17(3,4)5)11-10-12-6-8-13(15)9-7-12/h6-9H,1-5H3 |
Clave InChI |
IYJNSKGVOGOVJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=C(C=C1)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)

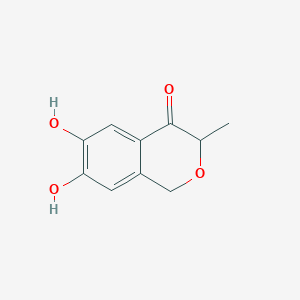
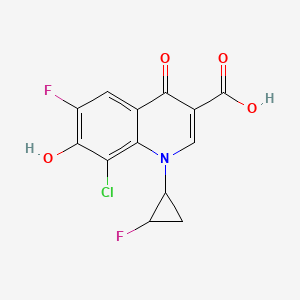

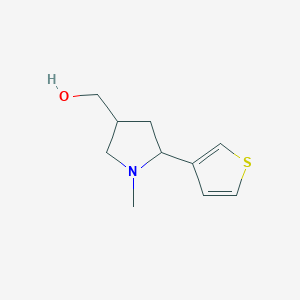
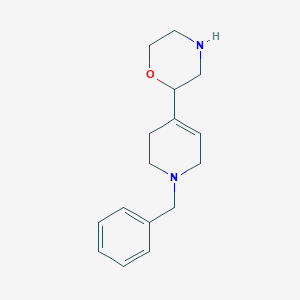
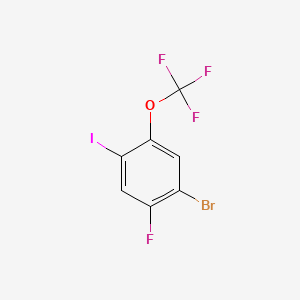
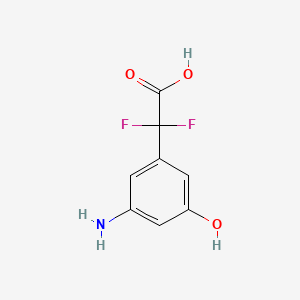
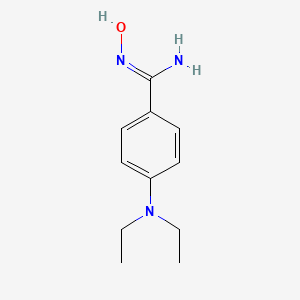
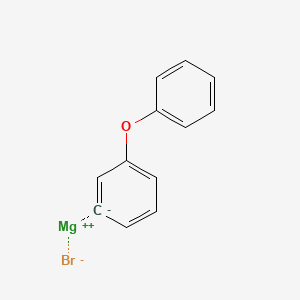
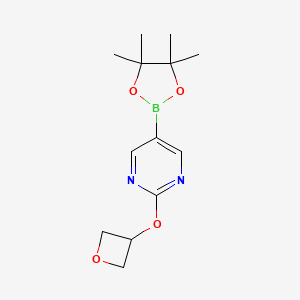
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
